molecular formula C7H8BClO3 B1587725 4-Chloro-2-methoxyphenylboronic acid CAS No. 762287-57-0

4-Chloro-2-methoxyphenylboronic acid

Cat. No. B1587725
M. Wt: 186.4 g/mol
InChI Key: NZRRMTBNTSBIFH-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyphenylboronic acid is an arylboronic acid compound. It plays a crucial role as an intermediate in the synthesis of Arylex (A794890) , which exhibits potent dicot weed control and acts as a herbicide . Arylboronic acids are widely used as environmentally friendly reagents for scientific research and the production of various fine chemicals containing aryl structures, including pharmaceuticals, pesticides, and advanced materials .


Synthesis Analysis

  • The resulting compound reacts with tetrahydroxydiboron in methanol at 20°C for 1 hour .

Molecular Structure Analysis

  • Solubility : Soluble in methanol

Chemical Reactions Analysis

4-Chloro-2-methoxyphenylboronic acid can participate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It combines chemically differentiated fragments using a relatively stable and environmentally benign organoboron reagent. Transmetalation occurs during SM coupling, where nucleophilic organic groups transfer from boron to palladium .


Physical And Chemical Properties Analysis

  • Safety : Considered hazardous; may cause skin and eye irritation, as well as respiratory irritation

Scientific Research Applications

Fluorescence Quenching Studies

Research by Geethanjali et al. (2015) delved into the fluorescence quenching mechanisms of boronic acid derivatives, including compounds structurally similar to 4-Chloro-2-methoxyphenylboronic acid, using Stern-Volmer kinetics. These studies are crucial for understanding the interactions between boronic acids and fluorescent molecules, with potential applications in biosensors and fluorescent probes (Geethanjali, H. S., Nagaraja, D., & Melavanki, R. (2015)).

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) explored the formation of supramolecular assemblies using phenylboronic and 4-methoxyphenylboronic acids. Their findings highlight the utility of boronic acids in constructing complex molecular architectures, which have implications for the development of new materials and nanotechnology (Pedireddi, V., & Seethalekshmi, N. (2004)).

N-B Interaction in Arylboronate Systems

Zhu et al. (2006) conducted a structural investigation into the N-B interaction within an o-(N,N-dialkylaminomethyl)arylboronate system, offering insights into molecular recognition and chemosensing based on boronic acid frameworks. This research paves the way for designing sensitive and selective chemosensors for detecting biologically relevant substances (Zhu, L., Shabbir, S. H., Gray, M., Lynch, V., Sorey, S., & Anslyn, E. (2006)).

Corrosion Inhibition

Bentiss et al. (2009) studied the corrosion inhibition properties of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel, demonstrating the potential of methoxyphenylboronic acid derivatives in protecting metals from corrosive environments. Such inhibitors are vital for extending the lifespan of metal structures and components in industrial applications (Bentiss, F., Jama, C., Mernari, B., Attari, H., El Kadi, L., Lebrini, M., Traisnel, M., & Lagrenée, M. (2009)).

Suzuki Cross-Coupling Reactions

Functionalized pyridylboronic acids, including 5-chloro-2-methoxy-4-pyridylboronic acid, have been synthesized and utilized in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives, as reported by Parry et al. (2002). These reactions are fundamental in organic synthesis, enabling the construction of complex molecules for pharmaceuticals and materials science (Parry, P. R., Wang, C., Batsanov, A., Bryce, M., & Tarbit, B. (2002)).

Safety And Hazards

  • Precautions : Use protective equipment, avoid inhalation, and seek medical attention if exposed

Future Directions

Research on 4-Chloro-2-methoxyphenylboronic acid could explore its applications in sustainable chemistry, drug development, and materials science. Investigating novel reactions and optimizing its synthesis could lead to valuable advancements .

properties

IUPAC Name

(4-chloro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRRMTBNTSBIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397450
Record name 4-Chloro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxyphenylboronic acid

CAS RN

762287-57-0
Record name 4-Chloro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-2-methoxyphenyl)boronic acid
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Synthesis routes and methods

Procedure details

4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester To a solution of 2-bromo-5-chloroanisole (4.43 g, 20 mmol) in dry THF (100 mL) at −78° C. was added dropwise t-BuLi (14.1 mL, 1.7 M, 23.97 mmol). The mixture was stirred for 10 min at −78° C. and trimethyl borate (2.23 mL, 20 mmol) was added. The cooling bath was removed and the mixture was stirred for 30 min from −78° C. to room temperature and then for 3 h with a water bath. Hydrochloric acid (6N, 8 mL) and brine were added. The mixture was extracted with ethyl acetate, dried and evaporated to give 4-chloro-2-methoxyphenylboronic acid as a brown solid (3.33 g, 17.88 mmol) in 89.4% yield. This boronic acid was mixed with ethylene glycol (1.1 g, 17.88 mmol) and toluene (150 mL). The mixture was refluxed for 2 h under N2 with the help of a Dean-Stark trap to remove water generated. After being cooled to room temperature, the solution was transferred to another dry flask and rotary evaporated to provide 4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester as a brown liquid (3.6 g, 16.97 mmol) in 84.8% yield.
[Compound]
Name
4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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